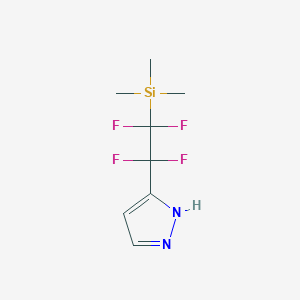
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole is a fluorinated organic compound that features a pyrazole ring substituted with a tetrafluoroethyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole typically involves the reaction of 1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethanol with a suitable pyrazole precursor under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and silylated groups contribute to its unique reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in materials science and industry.
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylsulfanyl)ethyl)silane: A related compound with a phenylsulfanyl group instead of a pyrazole ring.
Uniqueness
3-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1h-pyrazole is unique due to its combination of a pyrazole ring with both fluorinated and silylated groups. This combination imparts distinct chemical properties, making it valuable for specific applications where stability, reactivity, and bioactivity are crucial.
Propiedades
Fórmula molecular |
C8H12F4N2Si |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
trimethyl-[1,1,2,2-tetrafluoro-2-(1H-pyrazol-5-yl)ethyl]silane |
InChI |
InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)6-4-5-13-14-6/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
FJTZVZCWXLHFOM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C(C1=CC=NN1)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



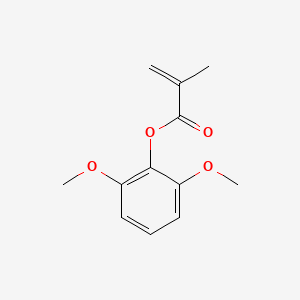
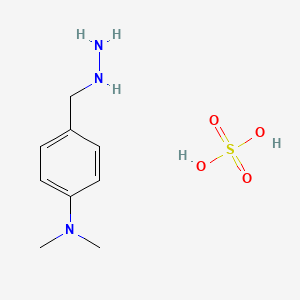
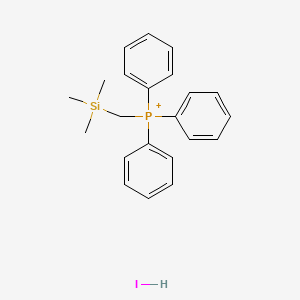

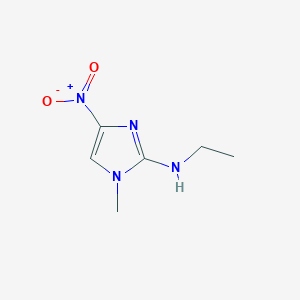
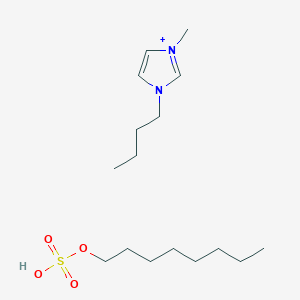



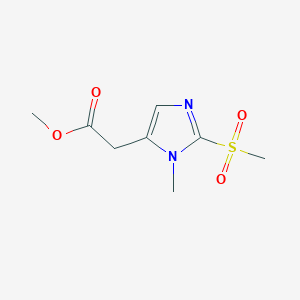

![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)

